molecular formula C18H14N2 B14137497 4-Phenyl-5,6-dihydrobenzo[h]quinazoline CAS No. 3977-43-3

4-Phenyl-5,6-dihydrobenzo[h]quinazoline

Cat. No.: B14137497
CAS No.: 3977-43-3
M. Wt: 258.3 g/mol
InChI Key: CTVQQAPCCHSJGX-UHFFFAOYSA-N
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Description

4-Phenyl-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound characterized by a fused benzoquinazoline scaffold with a phenyl substituent at position 2. This compound has garnered significant attention due to its potent anticancer activity, particularly against breast, liver, cervical, and leukemia cell lines . The presence of the 3-amino and 3-phenylhydrazine moieties enhances its antitumor properties, likely through interactions with cellular targets such as DNA or enzymes involved in proliferation . Its synthesis typically involves conventional heating methods, yielding derivatives with validated structures via spectroscopic techniques (IR, NMR, MS) .

Properties

CAS No.

3977-43-3

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

4-phenyl-5,6-dihydrobenzo[h]quinazoline

InChI

InChI=1S/C18H14N2/c1-2-7-14(8-3-1)17-16-11-10-13-6-4-5-9-15(13)18(16)20-12-19-17/h1-9,12H,10-11H2

InChI Key

CTVQQAPCCHSJGX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=CN=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 4-Phenyl-5,6-dihydrobenzo[h]quinazoline can be achieved through several synthetic routes. One common method involves the reaction of chalcone with guanidine . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Phenyl-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of dihydroquinazoline derivatives .

Scientific Research Applications

Anticancer Activity

Several synthesized benzo[h]quinazoline analogs (4a-f, 6a-6d & 8a-b) have been screened for their anticancer potential against different cancer cell lines, including MCF-7, DLD1, A549, Du145, and FaDu . Compounds 4a, 6a-d, and 8b showed significant anticancer activity in these cancer cell lines .

Cell Lines Used :

  • DLD1 (colorectal adenocarcinoma)
  • A549 (lung carcinoma)
  • FaDu (hypopharyngeal carcinoma)
  • MCF-7 (ER+ breast adenocarcinoma)
  • DU145 (prostate carcinoma)

Compound 6d was selected for a cell division cycle study using the estrogen receptor (ER) positive human breast cancer cell line (MCF-7) . After 24 and 48 hours of incubation with 6d at a 7 µM concentration (near IC50 value), substantial accumulation of cells was observed at the G2/M phase, indicating cell cycle arrest . The study suggests that 4-phenyl-5,6-dihydrobenzo[h]quinazolines mediate activity in ER-positive cancer cells (MCF-7 cells) . Structural modifications of these 4-phenyl-5,6-dihydrobenzo[h]quinazolines may lead to effective and ER-selective anticancer lead molecules .

Tubulin Polymerization Inhibition

4-Phenyl-5,6-dihydrobenzo[h]quinazolines have also been found to inhibit tubulin polymerization . Tubulin polymerization assay results for compounds 4a and 6d are shown below :

S.No.CompoundIC50 (µM)
14a5.97±0.7
26d2.92±0.16
3Podophyllotoxin (PDT)2.27±0.6
4Nocadazole2.06±0.07

*Values are represented as mean IC50 value±SE of three independent experiments.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Variations and Substituent Effects

4-Phenyl-5,6-dihydrobenzo[h]quinazoline
  • Core Structure : Benzo[h]quinazoline fused with a phenyl group at position 3.
  • Key Substituents: 3-Amino and 3-phenylhydrazine groups critical for antitumor activity .
6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline (OCT)
  • Core Structure : Benzoimidazoquinazoline fused with a heptyl chain at position 4.
  • Key Features: The benzimidazole ring enhances antimicrobial and antioxidant activities .
  • Crystallography: Stabilized by intermolecular hydrogen bonds (N1–H1A…N3) and adopts a monoclinic crystal system .
2,4-Diamino-5,6-dihydrobenzo[h]quinazoline
  • Core Structure: Benzo[h]quinazoline with amino groups at positions 2 and 4.
  • Activity : Exhibits dual antiplatelet (ASA-like) and anti-inflammatory effects (comparable to indomethacin) .
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline
  • Core Structure : Hydrazine substituent at position 2.

Physicochemical Properties

  • Solubility: 4-Phenyl derivatives: Moderate solubility in polar solvents (ethanol/DMSO) due to aromaticity . OCT (6-heptyl): Higher lipophilicity due to alkyl chain; soluble in chloroform .
  • Fluorescence: OCT emits blue light (quantum yield: 26%) under UV, unlike non-imidazo analogs .

Key Research Findings and Implications

  • Anticancer vs. Antimicrobial Scaffolds : The phenyl group at position 4 in benzo[h]quinazolines favors anticancer activity, while benzimidazole fusion (as in OCT) shifts activity toward microbial targets .
  • Synthetic Efficiency : Microwave methods reduce side products and time compared to conventional heating, critical for scalable production .
  • Multi-Functional Derivatives: Diamino substitutions (e.g., 2,4-diamino) enable dual therapeutic effects (antiplatelet + anti-inflammatory), highlighting the scaffold’s versatility .

Q & A

Q. What are the optimal synthetic routes for preparing 4-phenyl-5,6-dihydrobenzo[h]quinazoline derivatives, and how do reaction conditions affect yields?

  • Methodological Answer : The most common method involves reacting chalcone derivatives with guanidine under reflux conditions. For example, Maurya et al. synthesized this compound analogs via this route, achieving moderate yields (e.g., 40–60%) . Microwave-assisted synthesis has also been explored for related quinazoline derivatives, offering faster reaction times (15–30 minutes) and improved yields (up to 85%) compared to conventional heating . Key parameters include solvent choice (e.g., ethanol or ionic liquids) and catalysts (e.g., K2S2O8), which influence cyclization efficiency .

Q. How can structural characterization of this compound derivatives be systematically performed?

  • Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR, FTIR, and X-ray crystallography. For example, <sup>13</sup>C NMR peaks at ~65 ppm confirm cyclization in dihydrobenzoquinazolines, while X-ray analysis reveals monoclinic crystal systems (space group P21/n) stabilized by intermolecular hydrogen bonds (N–H···N) . Mass spectrometry (HRMS or LC-MS) and elemental analysis (C, H, N) are critical for verifying molecular formulas, as demonstrated in studies with ≤0.3% deviation between calculated and observed values .

Q. What preliminary biological assays are recommended for screening this compound derivatives?

  • Methodological Answer : Start with cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, A549) at concentrations ≤20 µM. Compounds with IC50 values <10 µM, such as 6d (IC50 = 1.5–2.27 µM), warrant further mechanistic studies . For antimicrobial screening, use Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with MIC values ≤50 µg/mL considered promising .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions of this compound influence anticancer activity?

  • Methodological Answer : Substituents at the 4-position (e.g., phenyl groups) enhance tubulin binding, as shown by compound 6d inhibiting tubulin polymerization (IC50 = 2.27 µM) via interaction with the colchicine-binding site . Introducing electron-withdrawing groups (e.g., Cl, CF3) at the 2-position improves cytotoxicity, likely by increasing electrophilicity and DNA intercalation . Structure-activity relationship (SAR) studies should pair in vitro assays with molecular docking (e.g., AutoDock Vina) to validate binding affinities to targets like estrogen receptors or tubulin .

Q. What mechanistic pathways underlie the apoptosis-inducing effects of this compound derivatives?

  • Methodological Answer : Functional studies using flow cytometry (Annexin V/PI staining) and Western blotting reveal caspase-3/7 activation and PARP cleavage. For example, 6d at 7 µM induced 40–60% apoptosis in DU145 cells after 48 hours . Complementary assays (e.g., mitochondrial membrane potential loss via JC-1 staining) can confirm intrinsic apoptotic pathways. Combine these with transcriptomic profiling (RNA-seq) to identify dysregulated genes (e.g., Bcl-2/Bax ratio) .

Q. How can researchers address inconsistencies in reported bioactivity data for quinazoline derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation times). To resolve this:
  • Standardize protocols (e.g., 48-hour incubation for cytotoxicity) .
  • Validate hits across multiple models (e.g., 2D vs. 3D cell cultures).
  • Use orthogonal assays (e.g., tubulin polymerization inhibition + immunofluorescence) to confirm mechanisms .
  • Apply statistical rigor (e.g., paired T-tests with p < 0.05) and report IC50 values with 95% confidence intervals .

Q. What strategies improve the solubility and bioavailability of this compound derivatives?

  • Methodological Answer :
  • Introduce hydrophilic groups (e.g., -OH, -NH2) at the 6-position, as seen in glucoconjugated derivatives with 2–3-fold higher aqueous solubility .
  • Formulate with cyclodextrins or liposomes to enhance permeability .
  • Perform pharmacokinetic studies (e.g., Caco-2 assays) to assess absorption and metabolic stability .

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